molecular formula C13H17NO3S B5635832 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine

Cat. No.: B5635832
M. Wt: 267.35 g/mol
InChI Key: WMDRNPVWSGENIL-UHFFFAOYSA-N
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Description

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine is a chemical compound that features a thiomorpholine ring substituted with a 7-methoxy-1,3-benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with a suitable benzodioxole derivative. One common method involves the use of (7-methoxy-1,3-benzodioxol-5-yl)methanol as a starting material, which undergoes a substitution reaction with thiomorpholine under appropriate conditions. The reaction is often catalyzed by a base such as cesium carbonate (Cs₂CO₃) and may require a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodioxole moiety or the thiomorpholine ring.

    Substitution: The methoxy group on the benzodioxole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions on the benzodioxole ring can introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine is not well-documented. based on its structure, it may interact with various molecular targets and pathways. For example, the benzodioxole moiety could interact with enzymes or receptors, while the thiomorpholine ring may influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzodioxole and thiomorpholine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-15-11-6-10(7-12-13(11)17-9-16-12)8-14-2-4-18-5-3-14/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDRNPVWSGENIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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